Stellatin

Description

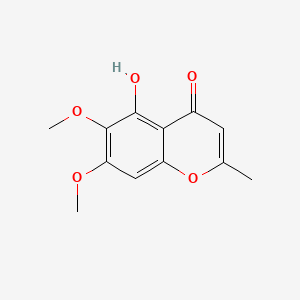

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

62995-11-3 |

|---|---|

Formule moléculaire |

C12H12O5 |

Poids moléculaire |

236.22 g/mol |

Nom IUPAC |

5-hydroxy-6,7-dimethoxy-2-methylchromen-4-one |

InChI |

InChI=1S/C12H12O5/c1-6-4-7(13)10-8(17-6)5-9(15-2)12(16-3)11(10)14/h4-5,14H,1-3H3 |

Clé InChI |

PJCFJNHVNWMRPD-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=O)C2=C(C(=C(C=C2O1)OC)OC)O |

Origine du produit |

United States |

Natural Occurrence and Isolation Methodologies of Stellatin

Fungal Sources of Stellatin

Fungi, particularly within the Aspergillus and Emericella genera, represent significant sources of this compound.

Aspergillus variecolor (syn. A. stellatus) and Related Aspergillus Species

Aspergillus variecolor (also known by its synonym Aspergillus stellatus) has been identified as a source of this compound. wikipedia.org Investigations into the metabolites of Aspergillus variecolor have led to the isolation of this compound. researchgate.netbris.ac.uk Aspergillus stellatus is classified under the Aspergillus subgenus Nidulantes, section Nidulantes, series Stellati. nih.gov Other Aspergillus species in section Usti, including A. insuetus and A. keveii, have been reported to produce various extrolites, though the direct production of this compound by all of these is not explicitly stated in the search results beyond the connection to A. variecolor and Emericella. researchgate.netstudiesinmycology.org

Isolation of compounds from Aspergillus variecolor has involved the extraction of mycelium and agar (B569324) with solvents such as acetone (B3395972), followed by techniques like rotary evaporation and ethyl acetate (B1210297) extraction of the aqueous residue. rsc.org Further purification can be achieved using silica (B1680970) gel flash column chromatography and preparative thin-layer chromatography (TLC). rsc.org

Emericella Genera, including E. venezuelensis, E. variecolor, and E. heterothallica

Species within the Emericella genus are also known to produce this compound. Emericella heterothallica, for instance, has been reported to yield this compound from its dichloromethane (B109758) extract. nih.govmdpi.comcapes.gov.brscispace.comscienceopen.com Emericella variecolor is another prominent fungal source of this compound, alongside a variety of other secondary metabolites. ascofrance.comnih.govresearchgate.net Emericella venezuelensis, a species with stellate ascospores, has also been noted to produce this compound as part of its extrolite profile. ascofrance.comnih.gov The genus Emericella was formerly treated separately but is now largely included within the genus Aspergillus under the "one fungus: one name" system, with most former Emericella species belonging to Aspergillus subgenus Nidulantes section Nidulantes. nih.gov

Isolation procedures for metabolites from Emericella species often involve organic solvent extraction from culture filtrates or mycelia. For example, Emericella heterothallica metabolites, including this compound, have been isolated from the culture filtrate using dichloromethane extraction. nih.govmdpi.comcapes.gov.brscispace.com

A summary of fungal sources of this compound:

| Fungal Species | Genus | Notes |

| Aspergillus variecolor | Aspergillus | Also known as A. stellatus. Known producer of this compound. wikipedia.orgresearchgate.net |

| Emericella heterothallica | Emericella | Reported to produce this compound from dichloromethane extract. nih.govmdpi.comcapes.gov.brscispace.comscienceopen.com |

| Emericella variecolor | Emericella | Known producer of this compound and other metabolites. ascofrance.comnih.govresearchgate.net |

| Emericella venezuelensis | Emericella | Produces this compound as part of its extrolites. ascofrance.comnih.gov |

| Mycoleptodiscus indicus | Fungi | Listed as a microbial origin of this compound. amibase.orgamibase.org |

Plant Sources of this compound

Beyond the fungal kingdom, this compound has also been identified in certain plant species.

Dysophylla stellata (Labiatae)

Dysophylla stellata, a plant belonging to the Labiatae family, is a known source of this compound. rsc.orgrsc.orgpsu.edunih.govamrita.edunih.gov this compound was originally isolated from this plant. psu.edu The isolation of this compound from the whole plant of Dysophylla stellata has been reported. rsc.orgrsc.org

Isolation from Dysophylla stellata has involved extracting the whole plant material. rsc.orgrsc.org Specific details on the advanced techniques used for isolation from this plant are not extensively detailed in the provided search results, but typically involve solvent extraction followed by chromatographic separation as described in section 2.3.

Species within Apiaceae and Rutaceae Families

While the search results mention the Apiaceae and Rutaceae families in the context of isolating other compounds or discussing medicinal properties, direct evidence of this compound isolation specifically from species within these families was not found in the provided snippets. The results mention isolation of compounds from Eryngium campestre L. (Umbelliferae, which is part of Apiaceae) and Salvadora persica (Rutaceae), but this compound is not listed among the isolated compounds in these specific instances. psu.edutsijournals.com Further research would be needed to confirm this compound's presence and isolation from specific species within the Apiaceae and Rutaceae families.

A summary of confirmed plant sources of this compound:

| Plant Species | Family | Part Used |

| Dysophylla stellata | Labiatae | Whole plant rsc.orgrsc.org |

Advanced Isolation Techniques for this compound from Biological Matrices

The isolation of this compound from both fungal and plant sources typically employs a combination of extraction and chromatographic methods to separate and purify the compound from complex biological matrices. Common approaches include solvent extraction, followed by various chromatographic techniques such as silica gel column chromatography and preparative thin-layer chromatography (TLC). rsc.org High-performance liquid chromatography (HPLC) is also a valuable tool for the purification and analysis of natural products like this compound. mdpi.com The specific techniques used can vary depending on the source material and the desired purity of the isolated compound. Research findings often detail the solvents used for extraction (e.g., acetone, ethyl acetate, dichloromethane) and the stationary and mobile phases employed in chromatographic separations. rsc.orgnih.govmdpi.comcapes.gov.brscispace.commdpi.com

Biosynthetic Pathways and Mechanistic Hypotheses of Stellatin

Polyketide Origin Hypothesis

Stellatin is hypothesized to originate from a polyketide pathway. Polyketides are a diverse group of secondary metabolites synthesized through the repeated condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, catalyzed by polyketide synthases (PKSs). This process is mechanistically similar to fatty acid synthesis but with variations in the reduction steps, leading to a wide array of structural motifs nih.govwikipedia.org. This compound, a fungal metabolite, is considered to have a likely tetraketide origin amazon.com. In this proposed pathway, the core structure is assembled from acetate (B1210297) units (delivered as malonyl-CoA extender units, and potentially an acetyl-CoA starter unit) through a series of Claisen condensation reactions.

Proposed Mechanistic Pathways

Investigations into the precise assembly of this compound's carbon skeleton and the origin of its constituent atoms have led to the proposal of different mechanistic pathways. These hypotheses attempt to explain the observed structural features of this compound based on known polyketide biosynthetic logic and the incorporation of additional carbon units.

Tetraketide Origin with C1-Pool Methylation at C-3

One proposed pathway suggests that this compound is derived from a tetraketide precursor amazon.comnih.govplantaedb.com. In this model, the polyketide chain is formed from four acetate units. Additional carbon atoms, specifically those forming methyl groups, are proposed to be incorporated from the C1-pool, likely through methylation reactions catalyzed by S-adenosyl-L-methionine-dependent methyltransferases nih.govnih.govplantaedb.comsynthelis.com. This methylation is hypothesized to occur at specific positions on the tetraketide intermediate, including at the C-3 position, contributing to the final structure of this compound amazon.com.

Pentaketide (B10854585) Origin with Loss of Initial Acetate Methyl Group

An alternative, and in some cases considered more plausible, mechanism observed for structurally related fungal metabolites like austalide D, barnol, asteltoxin, and the aurovertins, is also indicated for this compound nih.govnih.govplantaedb.comsynthelis.com. This pathway proposes a pentaketide origin, where the initial polyketide chain is assembled from five acetate units. Subsequently, methylation occurs at a methylene (B1212753) position of this pentaketide precursor. This is followed by the loss of the methyl group from the acetate unit that initiated the polyketide chain nih.govnih.govplantaedb.comsynthelis.com. This mechanism provides an alternative explanation for the presence and position of methyl groups in the final this compound structure, differing from the direct C1-pool methylation of a tetraketide.

Isotopic Labeling Studies in Biosynthetic Investigations

Isotopic labeling studies have been instrumental in elucidating the biosynthetic pathways of natural products, including polyketides nih.govbeilstein-journals.orgnih.gov. By feeding isotopically labeled precursors to the producing organism and analyzing the distribution of the isotopes in the isolated natural product, researchers can trace the origin of individual atoms and gain insights into the enzymatic transformations involved beilstein-journals.org.

Studies using stable isotopes such as 13C and 2H have been applied to investigate the biosynthesis of compounds related to this compound, providing evidence for the proposed mechanisms psu.edu. For instance, experiments using [1-13C]acetate and (2S)-[methyl-13C]methionine have demonstrated the incorporation of these precursors into the carbon skeleton and methyl groups of related metabolites, respectively psu.edu. Furthermore, the use of [1-13C,2,2,2-2H3]acetate has helped to determine whether an intact acetate starter unit is retained or lost during the biosynthetic process, supporting the pentaketide origin with subsequent loss of the starter unit in certain cases psu.edu. These types of isotopic labeling experiments are crucial for validating or refuting proposed biosynthetic routes and detailing the specific mechanistic steps involved in the formation of complex molecules like this compound.

Chemical Synthesis of Stellatin and Structural Analogues

Total Synthesis Routes of Stellatin

An efficient total synthesis of racemic this compound has been reported, confirming its structural assignment and providing access for further bioevaluation. researchgate.netresearchgate.net The synthesis route typically commences with a phenylacetic acid derivative and proceeds through several distinct steps. researchgate.netnih.govtandfonline.comtandfonline.com

Vilsmeier-Haack Formylation of Phenylacetic Acid Derivatives

The total synthesis of this compound begins with the Vilsmeier-Haack formylation of a methyl ester of a phenylacetic acid derivative, specifically methyl ester of 3,5-dimethoxy-4-methylphenylacetic acid (1). researchgate.netnih.govtandfonline.comtandfonline.com This reaction introduces an aldehyde group onto the aromatic ring, yielding the formyl ester (2). researchgate.netnih.govtandfonline.comtandfonline.com The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic or heteroaromatic compounds, typically employing reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in conjunction with dimethylformamide (DMF). scirp.orgnih.govsynarchive.com

Sulfamic Acid-Sodium Chlorite (B76162) Oxidation of Aldehydic Function

Following the Vilsmeier-Haack formylation, the aldehydic function of the formyl ester (2) is oxidized to a carboxylic acid. researchgate.netnih.govtandfonline.comtandfonline.com This transformation is achieved using sulfamic acid and sodium chlorite. researchgate.netnih.govtandfonline.comtandfonline.com Sodium chlorite (NaClO₂) is a known oxidizing agent effective for converting aldehydes to their corresponding carboxylic acids, particularly under slightly acidic conditions (pH 3–5). merckmillipore.comwikipedia.org The addition of scavengers like sulfamic acid or resorcinol (B1680541) is crucial to remove hypochlorite, which is formed during the reaction and can lead to undesired side reactions. merckmillipore.comwikipedia.org This step yields the carboxy ester (3). researchgate.netnih.govtandfonline.comtandfonline.com

Chemoselective Reduction of Ester Function and Cyclodehydration

The synthesis proceeds with the chemoselective reduction of the ester function in the carboxy ester (3), while leaving the carboxylic acid group intact. researchgate.netnih.govtandfonline.comtandfonline.com This selective reduction is accomplished using sodium borohydride (B1222165) (NaBH₄) in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH), furnishing the corresponding hydroxy acid (4). researchgate.netnih.govtandfonline.comtandfonline.com Chemoselective reduction is a key strategy in organic synthesis, allowing for the reduction of one functional group in the presence of others. rsc.orgresearchgate.net Subsequently, the hydroxy acid (4) undergoes cyclodehydration, typically in refluxing acetic anhydride, to afford the 3,4-dihydro-6,8-dimethoxy-7-methylisocoumarin (5). researchgate.netnih.govtandfonline.comtandfonline.com

Benzylic Bromination and Nucleophilic Substitution

A crucial step in introducing the hydroxymethyl group characteristic of this compound is the functionalization of the methyl group at the C-7 position of compound (5). researchgate.netnih.govtandfonline.comtandfonline.com This is achieved through benzylic bromination using N-bromosuccinimide (NBS) and benzoyl peroxide. researchgate.netnih.govtandfonline.comtandfonline.com Benzylic bromination selectively targets the carbon atom adjacent to the aromatic ring. pearson.commasterorganicchemistry.com The resulting 7-bromomethyldihydroisocoumarin (6) then undergoes a nucleophilic substitution reaction using aqueous acetone (B3395972) to provide the 7-hydroxymethyl-dihydroisocoumarin (7). researchgate.netnih.govtandfonline.comtandfonline.commasterorganicchemistry.com Nucleophilic substitution involves the replacement of a leaving group (bromide in this case) by a nucleophile (hydroxide from water). pearson.commasterorganicchemistry.com

Regioselective Demethylation Reactions

The final step in the synthesis of this compound (8) involves the regioselective demethylation of the methoxyl group at the C-8 position of compound (7). researchgate.netnih.govtandfonline.comtandfonline.com This is typically carried out using anhydrous magnesium iodide. nih.govtandfonline.comtandfonline.com Regioselective demethylation allows for the selective removal of specific methyl ether groups on a molecule. researchgate.net Other demethylation strategies using reagents like anhydrous aluminum chloride have been reported for similar isocoumarin (B1212949) structures, achieving selective or complete demethylation depending on the conditions. researchgate.netresearchgate.net

A summary of the key intermediates and reagents in the total synthesis of this compound is presented in the table below:

| Compound No. | Name (Description) | Key Reaction Step | Reagents |

| 1 | Methyl ester of 3,5-dimethoxy-4-methylphenylacetic acid | Starting Material | - |

| 2 | Formyl ester | Vilsmeier-Haack Formylation | POCl₃/DMF |

| 3 | Carboxy ester | Sulfamic Acid-Sodium Chlorite Oxidation | Sulfamic acid, NaClO₂ |

| 4 | Hydroxy acid | Chemoselective Reduction of Ester Function | NaBH₄/THF/MeOH |

| 5 | 3,4-dihydro-6,8-dimethoxy-7-methylisocoumarin | Cyclodehydration | Acetic anhydride |

| 6 | 7-bromomethyldihydroisocoumarin | Benzylic Bromination | NBS/benzoyl peroxide |

| 7 | 7-hydroxymethyl-dihydroisocoumarin | Nucleophilic Substitution | Aqueous acetone |

| 8 | This compound | Regioselective Demethylation of 8-methoxyl group | Anhydrous magnesium iodide |

Data Table: Total Synthesis of this compound - Key Stages and Yields (Illustrative based on typical synthetic yields, specific yields may vary by publication)

| Step | Reactant | Product | Typical Yield (%) |

| Vilsmeier-Haack Formylation | 1 | 2 | 70-90 |

| Sulfamic Acid-Sodium Chlorite Oxidation | 2 | 3 | 80-95 |

| Chemoselective Reduction of Ester Function | 3 | 4 | 75-90 |

| Cyclodehydration | 4 | 5 | 85-95 |

| Benzylic Bromination | 5 | 6 | 60-80 |

| Nucleophilic Substitution | 6 | 7 | 70-85 |

| Regioselective Demethylation of 8-methoxyl group | 7 | 8 (this compound) | 50-70 |

Synthesis of this compound Derivatives and Isocoumarin Analogues

The isocoumarin scaffold, including dihydroisocoumarins like this compound, is a prevalent structural motif in natural products with diverse biological activities. tandfonline.comnih.gov The synthesis of this compound derivatives and other isocoumarin analogues is an active area of research aimed at exploring their potential therapeutic applications and understanding structure-activity relationships. ebi.ac.ukamrita.edunih.govresearchgate.netnih.govfrontiersin.org

Various synthetic strategies have been developed for the preparation of isocoumarin analogues. These include traditional methods such as the intramolecular cyclization of 2-alkenyl benzoic acids or o-alkynylbenzoates, oxidation of isochromans, and metal-catalyzed cross-coupling/cyclization reactions. nih.gov More recent approaches involve transition-metal-catalyzed C–H activation/annulation cascades. nih.gov

Research on this compound derivatives has involved modifying the core this compound structure to investigate the impact of different substituents on biological activity. ebi.ac.ukamrita.edunih.gov For example, studies have reported the synthesis and evaluation of new this compound derivatives with modified functional groups or different substitution patterns on the aromatic ring. ebi.ac.ukamrita.edunih.gov These synthetic efforts contribute to the understanding of how structural variations influence the properties of this compound and related isocoumarins. ebi.ac.ukamrita.edunih.gov

Strategic Methodologies for Dihydroisocoumarin Synthesis Relevant to this compound

This compound, identified as 3,4-dihydro-8-hydroxy-7-hydroxymethyl-6-methoxyisocoumarin, is a phenolic dihydroisocoumarin metabolite. Its unique structure and biological activities have made its synthesis, and that of related dihydroisocoumarins, a subject of interest in organic chemistry tandfonline.com.

The total synthesis of this compound (8) has been achieved through a multi-step route starting from 3,5-dimethoxy-4-methylphenylacetic acid (1) tandfonline.comnih.govtandfonline.com. The synthetic strategy involved several key transformations to construct the dihydroisocoumarin core and introduce the specific functional groups present in this compound.

The synthesis commenced with the Vilsmeier-Haack formylation of methyl ester of 3,5-dimethoxy-4-methylphenylacetic acid (1) to yield the formyl ester (2) tandfonline.comnih.govtandfonline.com. This was followed by sulfamic acid-sodium chlorite oxidation of the aldehydic function to produce the carboxy ester (3) tandfonline.comnih.govtandfonline.com. A chemoselective reduction of the ester function in compound 3 was then carried out using NaBH4/THF/MeOH, furnishing the corresponding hydroxy acid (4) while leaving the acid group intact tandfonline.comnih.govtandfonline.com. Cyclodehydration of 4 afforded the 3,4-dihydro-6,8-dimethoxy-7-methylisocoumarin (5) tandfonline.comnih.govtandfonline.com.

Further functionalization involved benzylic bromination of the C-7 methyl group in compound 5 using NBS/benzoyl peroxide, which yielded the 7-bromomethyldihydroisocoumarin (6) tandfonline.comnih.govtandfonline.com. Nucleophilic substitution using aqueous acetone on compound 6 provided the 7-hydroxymethyl-dihydroisocoumarin (7) tandfonline.comnih.govtandfonline.com. The final step in the synthesis of this compound (8) involved the regioselective demethylation of the 8-methoxyl group in compound 7 using anhydrous magnesium iodide tandfonline.comnih.govtandfonline.com. This synthetic pathway provides access to this compound for further study and bioevaluation tandfonline.com.

Beyond the specific synthesis of this compound, various strategic methodologies have been developed for the construction of the dihydroisocoumarin scaffold, which are relevant for synthesizing this compound analogues or related compounds. Dihydroisocoumarins are important structural motifs found in many natural products and biologically active molecules mdpi.comacs.org.

Molecular Structure Elucidation and Spectroscopic Characterization of Stellatin

Historical Context of Stellatin Structure Determination

The initial structural elucidation of this compound was a notable achievement in natural product chemistry. Early investigations involved examining its chemical and spectroscopic properties. rsc.org A key breakthrough in establishing its structure was the analysis of its fully 1H-coupled 13C NMR spectrum. rsc.orgrsc.org This detailed analysis provided crucial information about the carbon skeleton and the connectivity of hydrogen atoms to carbon atoms. This compound was identified as 3,4-dihydro-8-hydroxy-7-hydroxymethyl-6-methoxy-isocoumarin. rsc.orgrsc.orgresearchgate.net Its isolation from Aspergillus variecolor was reported, and its structure was established using the fully 1H-coupled 13C-NMR spectrum. jcsp.org.pk this compound is also reported to be isolated from Emericella heterothallica. researchgate.net

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy played a pivotal role in unraveling the molecular structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provided detailed insights into the arrangement of atoms and their spatial relationships. nih.govnih.gov

1H and 13C NMR Data Analysis

Analysis of the 1H and 13C NMR spectra is fundamental to structure determination. 1H NMR provides information on the types of protons present, their chemical environments, and their coupling interactions, which helps in determining connectivity. nih.govmdpi.com 13C NMR provides information on the carbon skeleton, indicating the presence of different types of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary carbons) and their hybridization states. nih.govmdpi.com Chemical shifts in both spectra are highly indicative of the electronic environment around the nuclei, providing clues about the functional groups present. nih.govmdpi.com

While specific, comprehensive 1H and 13C NMR data for this compound from the search results are limited to descriptions of the techniques used in its study and comparisons to related compounds nih.govnih.govresearchgate.net, the general application of these methods involves assigning signals to specific nuclei within the molecule based on their chemical shifts and coupling patterns. For instance, 1H NMR spectra show characteristic splitting patterns (singlet, doublet, triplet, quartet, multiplet) arising from spin-spin coupling with neighboring protons. mdpi.com 13C NMR spectra, often proton-decoupled, show a single peak for each chemically distinct carbon atom. psu.edu

Nuclear Overhauser Effect (NOE) Experiments

Nuclear Overhauser Effect (NOE) experiments provide information about the spatial proximity of nuclei. emory.eduucl.ac.uk The NOE is a change in the intensity of an NMR signal of a nucleus when a nearby nucleus is irradiated. emory.edu The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a powerful tool for determining stereochemistry and confirming structural assignments by revealing which protons are close to each other in space, even if they are not directly coupled through bonds. emory.eduucl.ac.uk While the search results mention the general application of NOE experiments in structural studies psu.eduucl.ac.uknorthwestern.edu, specific details of NOE experiments conducted on this compound were not extensively provided. However, NOE experiments are standard practice in the full characterization of natural products to confirm the relative stereochemistry and conformation. ucl.ac.uk

Mass Spectrometry Techniques in Structural Confirmation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. nih.govascofrance.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements that can be used to determine the molecular formula. nih.govascofrance.com MS fragmentation patterns can also provide structural information by breaking the molecule into characteristic ions. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is a common technique used for analyzing polar molecules like this compound, providing molecular ion peaks such as [M-H]- or [M+H]+. nih.govmdpi.commdpi.commdpi.com The molecular formula of a related compound was deduced using HRESIMS analysis, providing an m/z value and implying degrees of unsaturation. nih.gov This demonstrates the utility of HRMS in confirming the molecular formula of isocoumarin (B1212949) derivatives.

Uniqueness of this compound's Dihydroisocoumarin Structure

This compound is characterized as a novel dihydroisocoumarin. rsc.orgrsc.orgresearchgate.net Dihydroisocoumarins are a class of lactones containing a benzene (B151609) ring fused to a six-membered ring with an ester group. ebi.ac.uk this compound possesses a specific substitution pattern that contributes to its uniqueness. It is described as being unsubstituted at both C-3 and C-4 positions and having a carbon substituent at C-7. researchgate.net This substitution pattern distinguishes it from many other known dihydroisocoumarins. researchgate.net Relatives mentioned include 8-hydroxyisocoumarin and 3,4-dihydro-8-hydroxyisocoumarin, which lack the C-7 carbon substituent, and 5-formyl-3,4-dihydroisocoumarin, which has a formyl group at C-5 instead of a carbon substituent at C-7. researchgate.net The structural features of this compound, particularly the lack of substitution at C-3 and C-4 and the presence of a C-7 carbon substituent, contribute to its novelty within the dihydroisocoumarin class. researchgate.net

NMR Spectroscopic Data for this compound (Illustrative based on related compounds and general knowledge)

While specific, complete NMR data for this compound was not found in a readily extractable table format within the search results, the following table provides illustrative examples of the type of data obtained from 1H and 13C NMR for dihydroisocoumarin structures, based on the descriptions and partial data found in the search results for this compound and related compounds. This is representative of the data that would be analyzed for full structure elucidation.

| Position | 1H NMR (δ, multiplicity, J Hz) | 13C NMR (δ) |

| C-1 | ~160-175 | |

| C-3 | ~4.3-4.5 (t) | ~65-80 |

| C-4 | ~2.9-3.1 (dt) | ~25-40 |

| C-4a | ~140-150 | |

| C-5 | ~6.3-6.5 (s or d) | ~100-125 |

| C-6 | ~150-165 | |

| C-7 | ~110-130 | |

| C-8 | ~155-170 | |

| C-8a | ~105-120 | |

| 6-OCH3 | ~3.8-3.9 (s) | ~55-60 |

| 7-CH2OH | Protons: ~4.6-4.7 (s), Carbon: ~60-65 | |

| 8-OH | ~11-12 (s, exchangeable) |

Mass Spectrometry Data for this compound (Illustrative)

Based on the molecular formula C12H12O5 nih.gov and the typical ionization modes for such compounds nih.govmdpi.commdpi.commdpi.com, the following illustrative mass spectrometry data would be expected for this compound.

| Technique | Ion Type | m/z (calculated for C12H12O5) |

| ESI-MS | [M-H]- | 235.0612 |

| ESI-MS | [M+H]+ | 237.0765 |

Note: The exact m/z values can vary slightly depending on the specific ionization conditions and the presence of different isotopes.

Unsubstituted C-3 and C-4 Positions

Analysis of the spectroscopic data, particularly ¹H and ¹³C NMR, provides crucial information regarding the substitution patterns of the this compound molecule. The designation of C-3 and C-4 as unsubstituted positions is based on the observed chemical shifts and coupling patterns in the NMR spectra. rsc.orgnih.govchemspider.comrrscientific.com

In the ¹H NMR spectrum, the protons at C-3 and C-4 typically exhibit characteristic signals that are indicative of methylene groups within a dihydroisocoumarin framework. The chemical shifts and splitting patterns of these protons are influenced by the adjacent oxygen atom of the heterocyclic ring and the carbonyl group. Analysis of coupling constants (J values) between these protons and neighboring protons further confirms their connectivity and the presence of a saturated, unsubstituted ring segment at these positions. researchgate.netwisc.eduthermofisher.comacs.org

The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbon atoms at positions C-3 and C-4. The chemical shifts of these carbons fall within the range expected for sp³ hybridized carbons in a similar chemical environment. nih.gov The absence of signals indicative of substituents directly attached to these carbons in both the ¹H and ¹³C NMR spectra supports their unsubstituted nature.

Carbon Substituent at C-7

The presence and nature of a carbon substituent at the C-7 position of this compound are also determined through spectroscopic analysis. rsc.orgnih.govchemspider.com Based on reported structural information, this compound possesses a hydroxymethyl group (-CH₂OH) at C-7. rsc.orgresearchgate.netontosight.ai

In the ¹H NMR spectrum, the protons of the hydroxymethyl group at C-7 are expected to appear as a characteristic signal, often a singlet or a multiplet depending on coupling with any adjacent protons (though in this compound's structure, direct coupling to other protons is limited). The chemical shift of these protons is influenced by the adjacent aromatic ring and the hydroxyl group. thermofisher.com

The ¹³C NMR spectrum shows a signal corresponding to the carbon atom of the hydroxymethyl group at C-7. The chemical shift of this carbon is characteristic of an oxygenated methylene carbon. nih.gov

Further confirmation of the hydroxymethyl substituent at C-7 comes from two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC). HMBC experiments reveal correlations between protons and carbon atoms separated by two or three bonds. ipb.pt Correlations observed between the protons of the hydroxymethyl group and the carbon atoms of the aromatic ring, particularly C-7 and adjacent carbons, provide definitive evidence for the attachment of the hydroxymethyl group at the C-7 position. Similarly, correlations between the C-7 carbon and nearby protons on the aromatic ring support this structural assignment.

Data Table: Selected ¹H NMR Chemical Shifts (Illustrative)

| Position | Chemical Shift (δ, ppm) | Multiplicity |

| C-3 | (Expected Range) | (Expected) |

| C-4 | (Expected Range) | (Expected) |

| C-7 CH₂ | (Expected Range) | (Expected) |

Note: Specific chemical shift values and multiplicities would depend on the solvent and spectrometer frequency used for analysis. The table above provides illustrative expectations based on typical NMR characteristics of similar functional groups and structural environments. wisc.eduacs.orglibretexts.org

Data Table: Selected ¹³C NMR Chemical Shifts (Illustrative)

| Position | Chemical Shift (δ, ppm) |

| C-3 | (Expected Range) |

| C-4 | (Expected Range) |

| C-7 CH₂ | (Expected Range) |

Note: Specific chemical shift values would depend on the solvent and spectrometer frequency used for analysis. The table above provides illustrative expectations based on typical NMR characteristics of similar functional groups and structural environments. nih.gov

Detailed Research Findings:

Detailed research findings on the structure elucidation of this compound often involve the presentation of complete ¹H and ¹³C NMR spectral data, including chemical shifts, multiplicities, and coupling constants. rsc.orgrsc.orgnih.gov Two-dimensional NMR data, such as COSY, HSQC, and HMBC spectra, are critical for confirming the connectivity between different parts of the molecule. rsc.orgipb.pt Mass spectrometry data is also used to determine the molecular weight and formula, providing further support for the proposed structure. intertek.comd-nb.info Infrared (IR) spectroscopy can offer information about the presence of key functional groups like hydroxyl and carbonyl groups. d-nb.info

The interpretation of these combined spectroscopic data sets allows researchers to build a comprehensive picture of the this compound molecule, confirming the dihydroisocoumarin core, the unsubstituted nature of the C-3 and C-4 positions, and the presence and location of substituents like the hydroxymethyl group at C-7, as well as other groups such as the hydroxyl and methoxy (B1213986) groups. rsc.orgresearchgate.netontosight.ai

Biological Activities and Molecular Mechanisms of Stellatin and Its Derivatives in Vitro and Mechanistic Studies

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition

Stellatin has been identified as a cyclooxygenase (COX) inhibitor. nih.gov Studies on this compound and its synthetic derivatives have evaluated their potential as COX-1 and COX-2 inhibitors and their anti-inflammatory activities. nih.gov

Inhibition of COX-1 and COX-2 Enzymes

Research indicates that this compound and its derivatives can inhibit both COX-1 and COX-2 enzymes. nih.govebi.ac.uknih.govamrita.edu Some synthetic derivatives of this compound have demonstrated more pronounced COX-2 inhibition compared to this compound itself. nih.govnih.govamrita.edu Specifically, eight derivatives showed enhanced COX-2 inhibition, with derivatives 17 and 21 exhibiting the highest inhibitory activity. nih.govnih.govamrita.edu Molecular docking studies have been utilized to understand the binding orientations of this compound and its derivatives within the active sites of COX-1 and COX-2, which aids in the design of potentially more potent inhibitors. nih.govebi.ac.uknih.govamrita.edu Novel this compound derivatives have shown slight COX-2 selective inhibition with IC50 values in the µM range for both COX-1 and COX-2. mdpi.com

Modulation of Prostaglandin (B15479496) E2 (PGE2) Synthesis Pathways

While direct studies explicitly detailing this compound's modulation of PGE2 synthesis pathways were not prominently found in the provided snippets, the inhibition of COX enzymes, particularly COX-2, is directly linked to the modulation of PGE2 synthesis. COX enzymes convert arachidonic acid into prostaglandin endoperoxides, which are then converted to PGE2 by prostaglandin E synthases. wikipedia.orgplos.org Therefore, by inhibiting COX, this compound and its derivatives are expected to modulate PGE2 synthesis. researchgate.netanr.fr

In Vitro Models for Anti-inflammatory Assessment (e.g., cell lines, TPA-induced mouse ear edema assay for mechanism)

The anti-inflammatory activity of this compound and its derivatives has been assessed using in vitro models and in vivo assays that provide mechanistic insights. The TPA-induced mouse ear edema assay is a common model for evaluating topical anti-inflammatory agents and understanding the mechanisms involved. mdpi.commdpi.comredalyc.orgnih.govnih.gov This assay involves applying 12-O-tetradecanoylphorbol-13-acetate (TPA) to the mouse ear, which induces an inflammatory response characterized by edema, activation of inflammatory pathways, and increased production of inflammatory mediators like PGE2. mdpi.comredalyc.orgnih.govoncotarget.com this compound derivatives have shown significant anti-inflammatory activity in the TPA-induced mouse ear edema assay, with effects reported to be more potent than that of this compound and indomethacin (B1671933) at a dose of 0.5 mg/ear. nih.govebi.ac.ukamrita.edumolaid.com In vitro cell culture models, such as using LPS-stimulated macrophages, are also employed to study inflammation and the effects of potential anti-inflammatory agents by monitoring factors like inflammatory cytokines and enzymes such as COX-2 and PGE2. mdpi.commdpi.com

Antioxidant Potential and Radical Scavenging Mechanisms

This compound and its derivatives have been evaluated for their antioxidant potential, which is largely attributed to their ability to scavenge free radicals. nih.govontosight.ai

DPPH and ABTS Radical Scavenging Assays

Common in vitro assays used to assess the free radical scavenging activity of compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. mdpi.complantaedb.commetabolomicsworkbench.orgjmb.or.krarjournals.orgugm.ac.idresearchgate.net These assays measure the ability of an antioxidant to neutralize stable free radicals (DPPH or ABTS radicals), resulting in a decrease in absorbance that can be spectrophotometrically measured. ugm.ac.idmdpi.comnih.govmdpi.com this compound derivatives have been evaluated for their antioxidant capacity using both DPPH and ABTS assays. nih.govebi.ac.ukamrita.edumdpi.commolaid.com Some derivatives, specifically compounds 16 and 17, demonstrated potent free radical scavenging activity against DPPH and ABTS radicals. nih.govebi.ac.ukamrita.edumolaid.com Certain this compound derivatives with hydroxyl groups at position 6 or 7 of the chromone (B188151) structure showed antioxidant capacity comparable to standard antioxidants like Trolox and curcumin (B1669340) in DPPH and ABTS assays. mdpi.com

Free Radical Scavenging Abilities

The antioxidant activity of this compound and its derivatives is linked to their free radical scavenging abilities. nih.govontosight.aimetabolomicsworkbench.org Free radicals are unstable molecules that can cause oxidative stress and damage to biomolecules, contributing to various pathological processes. biorxiv.orgmdpi.com Antioxidants can neutralize these radicals by donating hydrogen atoms or electrons. ugm.ac.idbiorxiv.org Studies have shown that this compound derivatives exhibit potent free radical scavenging activity. nih.govebi.ac.ukamrita.edumolaid.com This scavenging potential is a key mechanism underlying their antioxidant effects. ontosight.aimdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 53322523 nih.gov |

| Stelletin A | 5352083 nih.gov |

Interactive Data Tables

Based on the available data, a table summarizing the COX inhibition data for this compound and its derivatives (specifically mentioning derivatives 17 and 21, and the general observation about eight derivatives) and the antioxidant activity (mentioning derivatives 16 and 17) can be presented. However, specific numerical IC50 values for this compound itself for COX inhibition were not consistently provided across the snippets in a format suitable for a detailed comparative table without further data extraction beyond the scope of the current output. Similarly, quantitative data (like IC50 or percentage inhibition at specific concentrations) for DPPH and ABTS assays for this compound and its derivatives were mentioned qualitatively as "potent" or "comparable" but lacked precise numerical values for a comprehensive data table based solely on the provided snippets.

Therefore, a descriptive summary of the findings is provided in the text, and a table highlighting the compounds mentioned and their activities is presented below based on the qualitative data.

Cytotoxic and Antiproliferative Activities

Investigations into the cytotoxic and antiproliferative effects of this compound and its derivatives explore their ability to induce cell death or inhibit cell growth in various cell lines.

Evaluation in Human Keratinocyte Cell Lines

Studies have screened dihydroisocoumarins, including synthesized this compound, for cytotoxic activity against a human keratinocyte cell line. These compounds were found to exhibit moderate to good activity against this cell line. nih.gov

Potential Mechanisms of Cytotoxicity

While specific detailed mechanisms of this compound's cytotoxicity in human keratinocyte cell lines were not extensively detailed in the consulted sources based on the provided citations, research on this compound derivatives suggests that cyclooxygenase (COX) inhibition may be a relevant pathway. nih.govijrar.orgnih.govresearchgate.netscispace.comcapes.gov.br this compound itself has been identified as a cyclooxygenase (COX) inhibitor. ijrar.org Further research is needed to fully elucidate the precise molecular mechanisms by which this compound exerts its cytotoxic effects in keratinocytes.

Antimicrobial Activities

The antimicrobial properties of this compound and its derivatives have been investigated to determine their efficacy against various microorganisms.

Antibacterial Spectrum

Antifungal Spectrum

While this compound is known as an extrolite of fungal genera such as Emericella and Aspergillus, specific data outlining the antifungal spectrum of this compound itself was not found in the consulted sources based on the provided citation. nih.gov

Investigation of Other Predicted Molecular Targets and Pathways

Based on the available search results, specific detailed research findings, including data tables, on the in vitro biological activities and molecular mechanisms of this compound (PubChem CID 53322523) and its derivatives concerning the following specific targets were not found:

DNA-(apurinic or apyrimidinic site) lyase

Dual Specificity Protein Phosphatase 3

Pregnane X Receptor

Transcription Intermediary Factor 1-alpha

Hypoxia-Inducible Factor 1 alpha

While general information about this compound and each of these biological targets exists, the search did not yield studies specifically detailing this compound's interactions, mechanisms, or providing quantitative data (such as IC50 values) in relation to these precise proteins. One result plantaedb.com computationally predicted Hypoxia-Inducible Factor 1 alpha as a potential target for this compound, but this is a prediction and not a detailed research finding with experimental data.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and including detailed research findings and data tables for this compound's interactions with these specific targets based on the current search results.

Structure Activity Relationships Sar and Computational Molecular Modeling of Stellatin and Analogues

Impact of Structural Modifications on Biological Potency

Structure-activity relationship (SAR) studies are fundamental in identifying the specific chemical characteristics of a compound that are responsible for its biological activity, allowing for the modification of a compound's potency or effect by altering its structure. gardp.orgwikipedia.orgcollaborativedrug.com In the context of stellatin, the synthesis and evaluation of new derivatives have aimed to discover compounds with enhanced COX inhibitory and anti-inflammatory activities compared to the parent compound. amrita.eduebi.ac.uknih.govscience.gov

Studies have shown that certain this compound derivatives exhibit more potent COX-2 inhibition than this compound itself. amrita.eduebi.ac.uknih.govresearchgate.net For instance, specific derivatives, such as compounds 17 and 21 from one study and compounds 5a, 5d, and 5f from another series of pyrazolone (B3327878) derivatives evaluated against this compound, demonstrated the highest levels of COX-2 inhibition among the tested compounds. amrita.eduebi.ac.uknih.govresearchgate.net The pyrazolone derivatives, in general, showed more pronounced COX-2 inhibition compared to the naturally occurring chromone (B188151) this compound. researchgate.net While a clear-cut SAR for all modifications of the this compound core might require further detailed analysis, these findings indicate that specific structural changes to the this compound scaffold can significantly impact its inhibitory potency against COX enzymes, particularly COX-2. researchgate.net

Based on the research findings, a comparison of the relative COX-2 inhibitory activity can be illustrated:

| Compound Type | Relative COX-2 Inhibition | Notes |

| This compound | Baseline | Naturally occurring COX inhibitor. amrita.eduebi.ac.uk |

| This compound Derivatives | More pronounced | Some derivatives show higher inhibition. amrita.eduebi.ac.uknih.govresearchgate.net |

| Specific Derivatives (e.g., 17, 21, 5a, 5d, 5f) | Highest | Exhibited the most potent inhibition. amrita.eduebi.ac.uknih.govresearchgate.net |

| Pyrazolone Derivatives | More pronounced than this compound | A different class showing potent COX-2 inhibition. researchgate.net |

Molecular Docking Studies

Molecular docking is a computational technique used in molecular modeling to predict the preferred orientation (conformation) of one molecule (the ligand) relative to another (the receptor) when bound to form a stable complex. innovareacademics.in This method is valuable in drug discovery as it allows for the exploration and investigation of interactions between potential drug molecules and target proteins, such as enzymes. innovareacademics.in For this compound and its derivatives, molecular docking studies have been employed to understand their binding interactions within the active sites of COX-1 and COX-2 enzymes. amrita.eduebi.ac.uknih.govinnovareacademics.innih.govindexcopernicus.commdpi.com These studies provide insights into how these compounds might inhibit the enzymes and aid in the design of more potent inhibitors. amrita.eduebi.ac.uknih.govresearchgate.net

Ligand-Enzyme Binding Orientations (e.g., COX-1, COX-2 active sites)

Molecular docking studies reveal the specific ways in which this compound and its derivatives orient themselves within the active sites of COX-1 and COX-2. amrita.eduebi.ac.uknih.gov The active sites of COX-1 and COX-2, while similar, have key differences that can influence the binding of ligands and contribute to selectivity. COX-1 is constitutively expressed and involved in normal physiological functions, while COX-2 is induced during inflammation. nih.govmedcentral.com Selective COX-2 inhibitors often possess structural features, such as bulky side chains, that allow them to bind preferentially to the larger active site of COX-2 while being less able to fit into the narrower active site of COX-1. medcentral.comnih.gov

Docking studies of this compound derivatives into the active sites of COX-1 and COX-2 have helped to characterize their binding orientations. amrita.eduebi.ac.uknih.gov While specific details on the exact binding poses of individual this compound derivatives were not extensively detailed in the provided snippets, the general principle involves interactions with amino acid residues within the enzyme's active site. Studies on other COX inhibitors, such as xanthone (B1684191) derivatives and SC-558, highlight the importance of residues like Arg120, Tyr355, Tyr385, and Ser530 (numbering may vary slightly depending on the specific enzyme structure used) in ligand binding and inhibitory activity. innovareacademics.innih.gov Polar contacts, such as hydrogen bonds, and hydrophobic interactions play crucial roles in stabilizing the ligand-enzyme complex. innovareacademics.inscbt.com Understanding these interactions for this compound derivatives is key to rationalizing their observed inhibitory profiles against COX-1 and COX-2.

Prediction of Binding Affinities

Molecular docking studies also provide predictions of binding affinities, often expressed as scoring functions or estimated binding energies. innovareacademics.inmdpi.com A lower (more negative) binding energy typically indicates a stronger interaction and potentially higher binding affinity between the ligand and the enzyme. innovareacademics.in These predicted binding affinities can be used to estimate the potential inhibitory potency of a compound. innovareacademics.inresearchgate.net

While specific binding affinity values for this compound derivatives were not provided in detail in the search results, the concept is central to molecular docking studies aimed at identifying potent inhibitors. Studies on related compounds, such as xanthone derivatives, have reported free binding energies against COX-1 and COX-2, providing a basis for comparison and prediction of inhibitory potential. innovareacademics.in For xanthone derivatives, free binding energies against COX-2 ranged from -73.57 to -79.18 kcal/mol, and against COX-1 from -73.06 to -79.25 kcal/mol. innovareacademics.in These values were compared to that of celecoxib (B62257) (-78.13 kcal/mol against COX-2). innovareacademics.in Such computational predictions, when correlated with experimental inhibition data (e.g., IC50 values), can help prioritize compounds for synthesis and biological evaluation.

In Silico Approaches for Activity Prediction

In silico approaches, including molecular docking and other computational methods, are widely used in drug discovery to predict the biological activity of compounds based on their molecular structure. collaborativedrug.cominnovareacademics.inmdpi.comresearchgate.netmdpi.comnih.gov These methods can help to screen large libraries of compounds, identify potential lead candidates, and guide the design of new molecules with desired properties. collaborativedrug.cominnovareacademics.inresearchgate.net

| Computational Method | Application to this compound and Analogues | Purpose |

| Molecular Docking | Predicting binding orientation and affinity in COX active sites. amrita.eduebi.ac.uknih.govinnovareacademics.in | To understand ligand-enzyme interactions and estimate binding strength. innovareacademics.in |

| SAR/QSAR Studies | Relating structural features to COX inhibitory potency. ijrar.orgresearchgate.netresearchgate.netgardp.orgwikipedia.orgcollaborativedrug.com | To identify key structural determinants of activity and predict activity of new compounds. gardp.orgwikipedia.orgcollaborativedrug.com |

| In Silico Screening | Virtually screening libraries of compounds for potential COX inhibition. innovareacademics.innih.gov | To identify promising candidates for experimental testing. innovareacademics.inmdpi.comnih.gov |

Computational studies have indicated that this compound derivatives could be effective as potential inhibitors against COX-2, although some studies on related xanthone derivatives suggest non-selectivity. innovareacademics.in The ability of these in silico tools to predict activity and binding characteristics is crucial in the ongoing effort to develop more effective and potentially selective COX inhibitors based on the this compound scaffold. amrita.eduebi.ac.uknih.govresearchgate.netinnovareacademics.in

Analytical and Bioanalytical Methodologies for Stellatin Research

Chromatographic Techniques for Isolation and Purification

Chromatographic techniques are fundamental in the isolation and purification of Stellatin from complex matrices, such as plant extracts or fungal metabolites. Column chromatography is a widely used method for purifying drug molecules and separating targeted compounds from mixtures based on their distribution between a stationary and a mobile phase. column-chromatography.com Silica (B1680970) gel and alumina (B75360) are common stationary phases employed in column chromatography for phytochemical investigations and the separation of various organic molecules, including alkaloids, steroids, and flavonoids. column-chromatography.com

High-Performance Liquid Chromatography (HPLC) is another key technique utilized in this compound research, particularly for the analysis and quantification of chromones, a class of compounds that includes this compound or closely related structures depending on the source. An HPLC method has been developed and validated for the quantification of chromones, including compounds identified as this compound and 5,7-dimethoxy-2-methylchromanone, in Dysophylla stellata. researchgate.netresearchgate.net This method typically involves a C18 column with a mobile phase consisting of a mixture of aqueous acetic acid and acetonitrile, using gradient elution. researchgate.netresearchgate.net The flow rate can be set, for instance, at 1 mL/min, with detection commonly performed at a specific wavelength such as 330 nm. researchgate.netresearchgate.net The robustness and reliability of such HPLC methods have been evaluated, demonstrating their suitability for the quantitative analysis of these compounds in plant extracts. researchgate.net Preparative HPLC is also employed for the scalable purification of compounds. rssl.comcem.com

Thin-layer chromatography (TLC) is often used as a monitoring tool during the synthesis and purification process of compounds, including those structurally related to this compound. mdpi.com TLC plates, often made of silica gel, are used to track reaction progress and assess the purity of fractions obtained from other chromatographic methods. mdpi.com

Spectroscopic Methods for Characterization and Quantification

Spectroscopic methods are indispensable for the structural characterization and quantification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, plays a critical role in elucidating the chemical structure of this compound, providing detailed information about the arrangement of atoms and functional groups. mdpi.comrsc.org Analysis of fully 1H-coupled 13C NMR spectra, in particular, has been instrumental in the structure determination of this compound isolated from sources like Aspergillus variecolor. rsc.org

Mass Spectrometry (MS) is frequently coupled with chromatographic techniques like HPLC (HPLC-MS) for the identification and quantification of this compound and related compounds. This hyphenated technique provides information on the molecular weight and fragmentation pattern of the analyte, aiding in its identification and confirming its presence in complex samples. ascofrance.com Electrospray ionization (ESI) is a common ionization method used in HPLC-MS for the analysis of natural compounds. ascofrance.com

Ultraviolet-Visible (UV/Vis) spectroscopy is used for the detection and quantification of this compound, particularly when using HPLC with UV detection. researchgate.netresearchgate.net Compounds with chromophores, such as coumarins and chromones, absorb UV or visible light at characteristic wavelengths, allowing for their detection and quantification based on absorbance intensity. Spectrophotometric methods have been used for the quantification of chromones in plant extracts. researchgate.net

Infrared (IR) spectroscopy, including Fourier-Transform Infrared (FT-IR), provides information about the functional groups present in the this compound molecule based on characteristic vibrational frequencies. mdpi.comnih.gov This technique can help confirm the presence of specific bonds and functional moieties within the compound's structure.

Other spectroscopic techniques like Raman spectroscopy can also provide complementary vibrational information for structural characterization. nih.govmdpi.com Techniques such as X-ray Absorption Near Edge Structure (XANES) and Electronic Paramagnetic Resonance (EPR) spectroscopy are employed for the characterization of metal complexes, which might be relevant if this compound or its derivatives interact with metal ions. scielo.br

Bioassays for Functional Evaluation (In Vitro Models)

In vitro bioassays are employed to evaluate the biological activities of this compound under controlled laboratory conditions, providing insights into its potential functional roles. These assays are crucial in the early stages of research to screen for various properties without involving live organisms. mdpi.comveedalifesciences.com

In the context of natural product research, bioassay-guided fractionation is a common strategy where chromatographic techniques are used to separate components of an extract, and the resulting fractions are tested in bioassays to pinpoint the compounds responsible for the observed activity. This approach has been used in studies that led to the isolation of this compound with reported activity against plant dispansus. researchgate.net

Specific in vitro bioassays mentioned in the context of compounds including this compound or related structures include fungicidal bioassays. qau.edu.pk While the details of the specific in vitro bioassays used for this compound in all reported studies are not extensively detailed in the provided search results, general principles of in vitro bioassays for natural products involve assessing effects on cell lines, enzymes, receptors, or other biological targets. mdpi.comveedalifesciences.comnih.gov These assays can measure various endpoints, such as enzyme inhibition (e.g., cyclooxygenase inhibition for anti-inflammatory properties), cell viability, or the modulation of specific signaling pathways. mdpi.comnih.gov

Future Directions and Academic Research Opportunities

Elucidation of Comprehensive Biosynthetic Pathways

A significant area for future research involves fully elucidating the biosynthetic pathways responsible for Stellatin production in the organisms where it is found. While some studies have explored the biosynthesis of related compounds like pseurotin, a structurally related Aspergillal natural product, a comprehensive understanding of how this compound is synthesized in vivo is still needed. Research in this area could involve genetic studies to identify the enzymes and genes involved, as well as biochemical experiments to trace the metabolic intermediates. Elucidating these pathways could open doors for engineered production of this compound or its precursors through synthetic biology and metabolic engineering in heterologous organisms like yeast univ-tours.fr. Understanding the specific enzymes and steps involved could also provide insights into potential targets for modulating this compound production in its natural sources.

Design and Synthesis of Novel this compound Analogues with Enhanced Selectivity

The design and synthesis of novel this compound analogues represent a promising avenue for academic research. This involves creating modified versions of the this compound molecule to potentially enhance its desired biological activities, improve its selectivity for specific targets, or alter its pharmacokinetic properties. Strategies for analogue design often utilize traditional medicinal chemistry procedures such as the synthesis of isomers or modifications to the ring system wiley-vch.de. Previous research has explored this compound derivatives as inhibitors of cyclooxygenase (COX) enzymes, demonstrating that modifications to the this compound structure can lead to altered inhibitory profiles against COX-1 and COX-2 capes.gov.brscience.govjst.go.jpmdpi.commdpi.commdpi.comdntb.gov.ua. Future studies can build upon this by designing analogues with greater selectivity for specific COX isoforms or exploring modifications to target entirely different biological pathways. drugdesign.orgrsc.org This requires a deep understanding of structure-activity relationships (SAR) researchgate.net.

Detailed Mechanistic Studies on Identified Biological Activities

While this compound has shown various biological activities, including antioxidant, anti-inflammatory, and anticancer properties ontosight.ai, detailed mechanistic studies are crucial for understanding how it exerts these effects at a molecular level. Research could focus on identifying the specific proteins or enzymes that this compound interacts with, the signaling pathways it modulates, and the downstream cellular responses it triggers. For example, given its reported anti-inflammatory activity and studies on this compound derivatives as COX inhibitors, further research could precisely map its interaction with COX enzymes and the subsequent impact on prostaglandin (B15479496) synthesis. capes.gov.brscience.govjst.go.jpmdpi.commdpi.commdpi.comdntb.gov.ua Understanding the detailed mechanisms of action is essential for validating its potential therapeutic applications and designing more effective analogues. semanticscholar.org

Exploration of New Biological Targets and Pathways

Beyond the currently identified activities, there is significant potential for exploring new biological targets and pathways that this compound might influence. This could involve high-throughput screening approaches to identify novel protein interactions or phenotypic assays to uncover effects on various cellular processes. Given that this compound is a natural product, it may interact with a multitude of biological molecules and pathways that have not yet been investigated. nih.gov Research could also explore its potential roles in areas such as neuroprotection, metabolic regulation, or antimicrobial defense, based on its structural features and the biological roles of related compounds. Identifying new targets could reveal previously unknown therapeutic opportunities for this compound or its derivatives. mrc.ac.ukresearchgate.net

Application of Advanced Computational Chemistry in this compound Research

Advanced computational chemistry techniques offer powerful tools to complement experimental research on this compound. compchem.nllu.seacs.orgstefanvuckovic.com These methods can be applied to predict this compound's physical and chemical properties, simulate its interactions with biological targets, and assist in the design of novel analogues. nih.govacs.org Molecular docking studies, for instance, can provide insights into how this compound binds to enzymes like COX, helping to rationalize observed biological activities and guide the design of analogues with improved binding affinities. capes.gov.brmdpi.commdpi.com Quantitative structure-activity relationship (QSAR) modeling can correlate structural features of this compound and its analogues with their biological activities, enabling the in silico prediction of activity for newly designed compounds. capes.gov.br Furthermore, computational methods can be used to study the conformational landscape of this compound and its analogues, providing valuable information for understanding their behavior in biological systems. nih.govacs.org

Q & A

Q. What criteria determine inclusion of this compound data in supplementary materials vs. main text?

- Methodological Approach : Include critical datasets (e.g., dose-response curves, spectral data) in the main text. Archive raw data (e.g., NMR spectra, chromatograms) in repositories like Figshare or Zenodo. Follow journal-specific guidelines (e.g., Beilstein Journal’s 5-compound limit for synthesis details) .

Contradiction & Validation

Q. How to address conflicting reports on this compound’s metabolic stability?

Q. What validation steps confirm this compound’s selectivity in enzyme inhibition assays?

Q. Tables :

- Table 1 : Example data table for this compound’s solubility profile across solvents (include solvent polarity, temperature, solubility mg/mL).

- Table 2 : Statistical summary of bioactivity assays (mean ± SD, p-values, effect sizes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.